molecular formula C14H13N3O2 B8444918 6-(3,5-dimethoxyphenyl)-1H-pyrazolo[4,3-c]pyridine

6-(3,5-dimethoxyphenyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B8444918
M. Wt: 255.27 g/mol
InChI Key: VQOLFLRBKSXKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethoxyphenyl)-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C14H13N3O2/c1-18-11-3-9(4-12(5-11)19-2)13-6-14-10(7-15-13)8-16-17-14/h3-8H,1-2H3,(H,16,17)

InChI Key

VQOLFLRBKSXKBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=C3C=NNC3=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-1H-pyrazolo[4,3-c]pyridine (500 mg, 3.2 mmol) (Frontier Cat. No. Z13659), (3,5-dimethoxyphenyl)boronic acid (890 mg, 4.9 mmol) (TCI Cat. No. D3513), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (1:1) (200 mg, 0.3 mmol), and sodium carbonate (1.0 g, 9.8 mmol) in 1,2-dimethoxyethane (4 mL) and water (0.6 mL) was degassed, and sealed. The mixture was stirred at 110° C. overnight. After cooling it was partitioned between ethyl acetate and water. After separation the aqueous solution was extracted with ethyl acetate twice. The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.80 g). LCMS (M+H)+=256.0.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

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